Elastatinal

Beschreibung

Eigenschaften

CAS-Nummer |

51798-45-9 |

|---|---|

Molekularformel |

C21H36N8O7 |

Molekulargewicht |

512.6 g/mol |

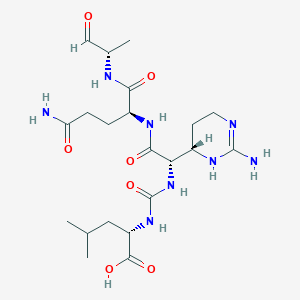

IUPAC-Name |

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |

InChI-Schlüssel |

IJWCGVPEDDQUDE-YGJAXBLXSA-N |

Isomerische SMILES |

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Elastatinal's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastatinal, a potent protease inhibitor of microbial origin, serves as a critical tool in the study of elastase-mediated pathologies. This technical guide provides an in-depth exploration of this compound's core mechanism of action. It details its inhibitory kinetics, molecular interactions, and downstream cellular effects. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Elastases are a class of serine proteases responsible for the degradation of elastin, a key protein in the extracellular matrix that imparts elasticity to tissues. Dysregulation of elastase activity, particularly neutrophil elastase, is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers. This compound is a powerful inhibitor of elastase, demonstrating a higher potency for pancreatic elastase over leukocyte elastase. Its ability to selectively inhibit elastase makes it an invaluable molecular probe for elucidating the roles of these enzymes in both physiological and pathological processes.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a potent and competitive inhibitor of elastase.[1] This mode of inhibition signifies that this compound and the natural substrate of elastase compete for binding to the enzyme's active site. The binding of this compound to the active site is reversible, and an increase in substrate concentration can overcome the inhibitory effect.

While some commercial suppliers describe this compound as an irreversible inhibitor, the characterization in scientific literature points towards a competitive, and therefore likely reversible, binding mechanism.[1] This discrepancy may arise from the high potency and tight binding of this compound, which can appear as irreversible under certain experimental conditions.

The chemical structure of this compound, (((S)-1-((S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl)-2-(((S)-5-amino-1,5-dioxo-1-(((S)-1-oxopropan-2-yl)amino)pentan-2-yl)amino)-2-oxoethyl)carbamoyl)-L-leucine, is crucial for its specific interaction with the elastase active site.[2]

Visualization of Competitive Inhibition

Quantitative Data on Inhibitory Activity

The potency of this compound as an elastase inhibitor is quantified by its IC50 and Ki values. The IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

| Parameter | Enzyme Source | Substrate | Value | Reference |

| Ki | Pancreatic Elastase | Acetyl-alanyl-alanyl-alanine p-nitroanilide | 0.21 µM | [1] |

| Ki | Pancreatic Elastase | Acetyl-alanyl-alanyl-alanine methyl ester | 0.24 µM | [1] |

| IC50 | Porcine Liver Elastase | Succinyltrialanine p-nitroanilide | 17 µM | [2] |

Downstream Signaling Pathways Modulated by this compound

By inhibiting elastase, this compound can indirectly modulate various downstream signaling pathways in which elastase plays a crucial role. These pathways are often associated with inflammation and immune responses.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil elastase is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. While essential for host defense, excessive NET formation can contribute to tissue damage and inflammation. By inhibiting neutrophil elastase, this compound is predicted to suppress NETosis.

References

The Microbial Genesis of Elastatinal: A Potent Elastase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Elastatinal, a potent and competitive inhibitor of elastase, is a naturally occurring peptide aldehyde of microbial origin. First reported in 1973 by Umezawa and colleagues, this bioactive compound is produced by various species of Actinomycetes. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganisms, and the foundational experimental work that led to its characterization. While the complete biosynthetic pathway of this compound remains to be fully elucidated, this document collates the available information on its isolation and inhibitory activity, presenting it in a structured format for researchers and professionals in drug development.

Introduction

Elastin is a critical protein in the extracellular matrix, providing elasticity and resilience to various tissues, including the skin, lungs, and blood vessels. Elastases are a class of proteases that can degrade elastin. While essential for tissue remodeling and immune responses, unregulated elastase activity can contribute to the pathology of various diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain inflammatory skin conditions. This has driven the search for potent and specific elastase inhibitors.

This compound emerged from a screening program for microbial-derived enzyme inhibitors and was identified as a powerful inhibitor of pancreatic elastase.[1] Its discovery opened avenues for the development of novel therapeutic agents targeting elastase-mediated pathologies. This guide will delve into the technical details of this compound's origins, from the producing microorganism to its initial characterization.

Discovery and Producing Organism

This compound was discovered by a team of Japanese scientists led by Hamao Umezawa, a pioneer in the field of antibiotics and enzyme inhibitors. Their findings were first published in a 1973 letter in The Journal of Antibiotics.[1] The inhibitor was isolated from the culture broth of an Actinomycete strain. Actinomycetes are a phylum of Gram-positive bacteria known for their production of a wide array of secondary metabolites with diverse biological activities, including many clinically used antibiotics. While the specific strain was not detailed in the initial publication, it was established that various species within this group are capable of producing this compound.

Physicochemical Properties

The structure of this compound was elucidated and reported in 1975.[2] It is a peptide aldehyde with the chemical formula C₂₁H₃₆N₈O₇ and a molecular weight of 512.56 g/mol .

| Property | Value |

| Chemical Formula | C₂₁H₃₆N₈O₇ |

| Molecular Weight | 512.56 g/mol |

| CAS Number | 51798-45-9 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Experimental Protocols

Fermentation of the Producing Organism

The production of this compound would have involved the submerged fermentation of a selected Actinomycete strain.

General Fermentation Protocol:

-

Inoculum Preparation: A seed culture of the Actinomycete strain would be prepared by inoculating a suitable liquid medium and incubating it on a rotary shaker to obtain a sufficient biomass.

-

Production Fermentation: The seed culture would then be used to inoculate a larger volume of a production medium. The composition of this medium would be optimized to maximize the yield of this compound and would typically contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.

-

Incubation: The fermentation would be carried out in a fermenter with controlled parameters such as temperature, pH, and aeration to ensure optimal growth and secondary metabolite production. The culture would be incubated for several days.

Isolation and Purification

Following fermentation, this compound would be extracted from the culture broth and purified through a series of chromatographic steps.

General Isolation and Purification Workflow:

Figure 1: A generalized workflow for the isolation and purification of this compound.

Protocol Steps:

-

Separation of Biomass: The fermentation broth would first be centrifuged to separate the mycelial cake from the supernatant.

-

Extraction: this compound, being a secreted metabolite, would be present in the supernatant. It would be extracted using a suitable organic solvent.

-

Chromatography: The crude extract would then be subjected to various chromatographic techniques to purify this compound. This would likely involve column chromatography using stationary phases like silica gel or Sephadex, followed by analysis of the collected fractions using thin-layer chromatography (TLC) to identify those containing the active compound.

-

Final Purification: The active fractions would be pooled and further purified, potentially using techniques like preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The determination of this compound's chemical structure would have relied on a combination of spectroscopic techniques and chemical degradation studies.

Key Methodologies:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by amino acid analysis would have been used to identify its constituent amino acids.

Biological Activity

This compound is a potent inhibitor of elastase, with a particular selectivity for pancreatic elastase over leukocyte elastase. Its inhibitory activity has been quantified in several studies.

| Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

| Porcine Pancreatic Elastase | 0.21 µM | Not Reported |

| Human Leukocyte Elastase | Weaker inhibition compared to pancreatic elastase | Not Reported |

Note: The available data on the inhibitory activity of this compound can vary between different studies and experimental conditions.

Biosynthesis

The biosynthetic pathway of this compound has not yet been fully elucidated. As a peptide-based natural product from Actinomycetes, it is highly probable that its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) multienzyme complex.

Figure 2: A hypothetical signaling pathway for the biosynthesis of this compound.

Hypothesized Biosynthetic Steps:

-

Amino Acid Activation: The constituent amino acids of this compound are activated by the adenylation (A) domains of the NRPS.

-

Thiolation: The activated amino acids are then transferred to the thiolation (T) or peptidyl carrier protein (PCP) domains.

-

Peptide Bond Formation: The condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.

-

Reductive Release: The final step is likely a reductive release of the peptide chain from the NRPS, catalyzed by a thioesterase (Te) or a terminal reductase domain, which results in the characteristic C-terminal aldehyde group of this compound.

Further research, including the identification and characterization of the this compound biosynthetic gene cluster, is required to confirm this proposed pathway.

Conclusion

This compound stands as a significant discovery in the field of natural product research, demonstrating the potential of microorganisms, particularly Actinomycetes, as a source of potent enzyme inhibitors. Its origin from microbial fermentation and its specific inhibitory activity against elastase have made it a valuable tool for researchers studying the roles of elastases in health and disease. While the detailed experimental protocols from its initial discovery are not fully accessible, the foundational knowledge of its microbial origin and chemical nature continues to inspire the search for and development of new therapeutic agents. Future investigations into its biosynthetic pathway could unlock opportunities for the bioengineering of novel and even more potent elastase inhibitors.

References

Elastatinal: A Technical Guide to a Microbial Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastatinal is a potent and competitive inhibitor of elastase, a serine protease.[1] Originally isolated from microbial sources, this small molecule has become a valuable tool in the study of elastase-mediated physiological and pathological processes.[1] Elastases are a class of enzymes responsible for the breakdown of elastin, a key protein component of the extracellular matrix that provides elasticity to tissues such as the skin, lungs, and blood vessels. Dysregulation of elastase activity is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and certain inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols for its study, and its impact on relevant signaling pathways.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆N₈O₇ | [2] |

| Molecular Weight | 512.6 g/mol | [2] |

| CAS Number | 51798-45-9 | [2] |

| Appearance | Powder | Sigma-Aldrich |

| Solubility | Soluble in water to 10 mM | [2] |

| Storage | Store at -20°C under desiccating conditions | [2] |

Inhibitory Activity and Specificity

This compound is a potent inhibitor of elastase, with a reported Ki of 0.21 μM.[1] It acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1] An important characteristic of this compound is its differential specificity. It is a more potent inhibitor of pancreatic elastase than leukocyte elastase.[1]

| Enzyme | Inhibition Constant | Substrate | Source |

| Porcine Pancreatic Elastase | IC₅₀ = 17 µM | Succinyltrialanine p-nitroanilide | [2] |

| Elastase | Kᵢ = 0.21 µM | Acetyl-alanyl-alanyl-alanine methyl ester | [1] |

| Elastase | Kᵢ = 0.24 µM | Acetyl-alanyl-alanyl-alanine p-nitroanilide | [1] |

| Human Leucocyte Chymotrypsin-like Protease | No inhibition | N/A | [1] |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including substrate concentration.

Mechanism of Action

This compound functions by binding to the active site of elastase, a serine protease. The active site of serine proteases contains a catalytic triad of amino acid residues (typically serine, histidine, and aspartate) that are essential for peptide bond hydrolysis. By occupying this site, this compound prevents the natural substrate, elastin, from being cleaved. This inhibition is described as competitive and, in some sources, irreversible.[1][2]

Experimental Protocols

General Elastase Inhibition Assay (Colorimetric)

This protocol is a generalized procedure based on commonly used methods for measuring elastase inhibition.

Materials:

-

Porcine Pancreatic Elastase (PPE) or Human Leukocyte Elastase (HLE)

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC₅₀.

-

Reconstitute the elastase enzyme in cold assay buffer to the desired working concentration (e.g., 0.2–0.5 units/mL).

-

Prepare the substrate solution in the assay buffer (e.g., 2 mg/mL).

-

-

Assay Setup:

-

In a 96-well plate, add the following to the appropriate wells:

-

Blank: Assay buffer and substrate solution.

-

Enzyme Control: Assay buffer, enzyme solution, and substrate solution.

-

Inhibitor Wells: Assay buffer, enzyme solution, various concentrations of this compound, and substrate solution.

-

-

-

Pre-incubation:

-

Add the assay buffer, enzyme, and this compound (or its solvent for the control) to the wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time (kinetic mode). The p-nitroaniline released by the enzymatic cleavage of the substrate absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Signaling Pathways Modulated by Elastase Inhibition

The inhibition of elastase by this compound can have significant downstream effects on cellular signaling pathways where elastase plays a regulatory role.

Neutrophil Elastase and PAR2 Signaling

Neutrophil elastase can act as a biased agonist for the Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor. This interaction can lead to the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, independent of Gq-coupled calcium signaling.[3] By inhibiting neutrophil elastase, this compound can prevent this biased activation of PAR2 and the subsequent downstream signaling events.

Caption: this compound inhibits Neutrophil Elastase, preventing biased agonism of PAR2 and subsequent MAPK pathway activation.

Elastase-Induced Apoptosis and Akt Signaling

Leukocyte elastase has been shown to induce apoptosis in epithelial cells. This process involves changes in mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases. Interestingly, elastase also causes an initial protective activation of the Akt signaling pathway, a key regulator of cell survival.[4] The inhibition of elastase by this compound could therefore prevent the initiation of this apoptotic cascade.

Caption: this compound can block elastase-induced apoptosis by preventing mitochondrial permeability changes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing protease inhibitors like this compound.

Caption: A generalized workflow for the discovery and development of protease inhibitors.

Conclusion

This compound is a well-characterized microbial protease inhibitor with significant utility in biomedical research. Its potent and selective inhibition of elastase makes it an invaluable tool for dissecting the roles of this enzyme in health and disease. The provided data, protocols, and pathway diagrams offer a comprehensive resource for scientists and drug development professionals working in fields where elastase activity is a key therapeutic target. Further research into the specific interactions of this compound with different elastase isoforms and its effects in various disease models will continue to expand its scientific and clinical relevance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]

- 3. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukocyte elastase induces epithelial apoptosis: role of mitochondial permeability changes and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Function of Elastatinal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Elastatinal, a potent microbial-derived inhibitor of elastase. The content covers its chemical structure, mechanism of action, inhibitory kinetics, and its impact on relevant biological pathways. Detailed experimental protocols are provided to facilitate further research and development.

Core Properties of this compound

This compound is a peptide aldehyde produced by various species of Actinomycetes. It is recognized for its potent and competitive inhibition of elastase, a serine protease responsible for the breakdown of elastin.

Chemical Structure and Properties

This compound is a tetrapeptide derivative with a C-terminal aldehyde group, which is crucial for its inhibitory activity.

| Property | Value |

| Molecular Formula | C₂₁H₃₆N₈O₇ |

| Molecular Weight | 512.56 g/mol [1] |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O[2] |

| Solubility | Soluble in water (up to 20 mg/mL)[1] |

Caption: Key chemical and physical properties of this compound.

Mechanism of Action: Elastase Inhibition

This compound functions as a competitive inhibitor of elastase. It binds to the active site of the enzyme, mimicking the substrate and forming a stable, reversible complex. This prevents the natural substrate, elastin, from binding and being hydrolyzed. While some sources describe the inhibition as irreversible, it is more accurately characterized as a slow, tight-binding competitive inhibition.

References

Elastatinal's Inhibitory Effect on Elastase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of elastatinal, a potent microbial-derived inhibitor of elastase. It covers the mechanism of inhibition, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the broader context of its potential therapeutic applications.

Introduction to Elastase and this compound

Elastases are a class of serine proteases responsible for the breakdown of elastin, a critical protein that imparts elasticity to tissues such as the lungs, skin, and blood vessels.[1][2][3] While essential for tissue remodeling and immune responses, unregulated elastase activity is implicated in the pathology of various diseases, including emphysema, chronic obstructive pulmonary disease (COPD), atherosclerosis, and skin aging.[1][2] There are several types of elastases, with neutrophil elastase and pancreatic elastase being the most studied.[2]

This compound is an oligopeptide-like substance produced by species of Actinomycetes.[4] It has been identified as a potent and selective inhibitor of elastase, making it a valuable tool for studying the roles of elastase in health and disease and a lead compound for the development of therapeutic agents.[5][6]

Mechanism of Inhibition

This compound functions as a potent and competitive inhibitor of elastase.[5][6][7] In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate and binds reversibly to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby blocking the catalytic reaction. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Quantitative Inhibitory Data

This compound exhibits a strong affinity for elastase, although its potency can vary depending on the source of the enzyme and the specific substrate used in the assay. It is notably more effective against pancreatic elastase compared to leukocyte elastase.[4][5][6][8] Conversely, it shows no inhibitory activity against human leukocyte chymotrypsin-like protease.[5][6]

| Parameter | Enzyme/Substrate System | Value | Reference |

| Ki | Pancreatic Elastase | 0.21 µM | [5][6] |

| Ki | Inhibition of acetyl-alanyl-alanyl-alanine p-nitroanilide binding to elastase | 0.24 µM | [5] |

| Ki | Inhibition of acetyl-alanyl-alanyl-alanine methyl ester binding to elastase | 0.21 µM | [5] |

| IC50 | Succinyltrialanine p-nitroanilide hydrolytic enzyme (porcine liver) | 17 µM | [9] |

Table 1: Summary of quantitative data for this compound's inhibition of elastase. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are presented.

Experimental Protocols

The inhibitory effect of this compound on elastase is commonly quantified using a colorimetric assay. This method relies on a synthetic substrate that releases a colored product upon cleavage by elastase, which can be measured spectrophotometrically.

Colorimetric Elastase Inhibition Assay

Principle: This assay measures elastase activity by monitoring the hydrolysis of the substrate N-succinyl-Ala-Ala-Ala-p-nitroanilide (S4760). Elastase cleaves this substrate to release the yellow chromophore, p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 410 nm.[1][2][10] The reduction in the rate of pNA formation in the presence of this compound is proportional to the inhibitor's potency.

Materials:

-

Porcine Pancreatic Elastase (e.g., Sigma-Aldrich E1250)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760)

-

Tris-HCl buffer

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound[6]

-

96-well microplate

-

Spectrophotometer or microplate reader

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25 °C.

-

Elastase Solution: Prepare a stock solution of 1 mg/mL elastase in cold ultrapure water.[11] Immediately before use, dilute to a working concentration (e.g., 0.2–0.5 units/mL) in cold Assay Buffer. The final concentration should be determined empirically to yield a linear rate of absorbance change of 0.02-0.04 ΔA/minute.[10]

-

Substrate Solution: Prepare a 2 mg/mL solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in Assay Buffer. This corresponds to approximately 4.4 mM.

-

Inhibitor (this compound) Solutions: Prepare a high-concentration stock solution of this compound in DMF or DMSO (e.g., 33 mg/mL in DMF).[6] Perform serial dilutions in the Assay Buffer to achieve a range of desired final concentrations for the assay.

Procedure:

-

Assay Setup: To appropriate wells of a 96-well plate, add the Assay Buffer, the elastase working solution, and varying concentrations of the this compound dilutions. Include control wells containing elastase and the solvent (DMSO/DMF) but no this compound.

-

Pre-incubation: Mix the contents of the wells and incubate the plate for 15-20 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[12]

-

Reaction Initiation: Add the Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200-300 µL).

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 410 nm using a microplate reader.[2][10] Take readings every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the reaction rate (ΔA410/minute) from the linear portion of the curve for each concentration of this compound.

-

Determine the percent inhibition relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Pathophysiological Relevance and Therapeutic Potential

The inhibitory action of this compound on elastase provides a clear mechanism for its potential therapeutic effects. In inflammatory conditions, immune cells like neutrophils release high concentrations of elastase, which can overwhelm endogenous inhibitors (like α1-antitrypsin) and lead to the pathological degradation of elastin in surrounding tissues.[3] This process is a key driver of tissue damage in the lungs, leading to emphysema.

By directly blocking the active site of elastase, this compound can prevent the cleavage of elastin, thereby preserving tissue integrity and function. This logical relationship underscores the interest in this compound and its derivatives as potential drugs for elastase-mediated diseases.

Conclusion

This compound is a well-characterized, potent, and competitive inhibitor of elastase, with a particular selectivity for the pancreatic form of the enzyme. Its mechanism of action, involving direct competition with the substrate for the active site, is supported by robust kinetic data. The standardized colorimetric assays provide a reliable method for quantifying its inhibitory potency. For researchers and drug developers, this compound serves as a critical reference compound for investigating the pathological roles of elastase and as a foundational structure for designing novel anti-elastase therapeutics aimed at mitigating tissue damage in a range of inflammatory diseases.

References

- 1. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]

- 3. Elastase - Wikipedia [en.wikipedia.org]

- 4. peptidepharma.com [peptidepharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The inhibition of human leucocyte elastase and chymotrypsin-like protease by this compound and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, elastase inhibitor (ab144541) | Abcam [abcam.co.jp]

- 10. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. promega.com [promega.com]

- 12. mdpi.com [mdpi.com]

Pancreatic Elastase Inhibition by Elastatinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic elastase, a serine protease produced in the acinar cells of the pancreas, plays a crucial role in the digestion of proteins, particularly elastin.[1] Unregulated elastase activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Elastatinal, a potent protease inhibitor of microbial origin, has demonstrated significant inhibitory activity against pancreatic elastase. This technical guide provides an in-depth overview of the inhibition of pancreatic elastase by this compound, summarizing key quantitative data, detailing experimental protocols for assessing inhibition, and illustrating the proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of protease inhibitors and their therapeutic applications.

Introduction to Pancreatic Elastase

Pancreatic elastase (PE), classified as EC 3.4.21.36, is a member of the chymotrypsin family of serine proteases.[2] It is synthesized as an inactive zymogen, proelastase, which is activated in the duodenum by trypsin.[2] The primary function of pancreatic elastase is the hydrolysis of elastin, a key connective tissue protein responsible for the elasticity of tissues.[1] Pancreatic elastase preferentially cleaves peptide bonds at the carboxyl-terminal side of small, neutral amino acids such as alanine, valine, and glycine.

The catalytic activity of pancreatic elastase is dependent on a catalytic triad of amino acid residues in its active site: histidine-57, aspartate-102, and serine-195. The nucleophilic attack by the serine-195 residue on the carbonyl carbon of the peptide bond is the key step in the hydrolytic mechanism.

This compound: A Potent Inhibitor of Pancreatic Elastase

This compound is a naturally occurring protease inhibitor isolated from Actinomycetes. It has been identified as a potent and competitive inhibitor of elastase.[3][4][5] Notably, this compound exhibits a greater inhibitory potency against pancreatic elastase as compared to leukocyte elastase.[4][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against pancreatic elastase has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's affinity for the enzyme.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Ki | 0.21 µM | Porcine Pancreas | Acetyl-alanyl-alanyl-alanine methyl ester | [4] |

| Ki | 0.24 µM | Porcine Pancreas | Acetyl-alanyl-alanyl-alanine p-nitroanilide | [4] |

| Ki | 240 nM (0.24 µM) | Porcine Pancreas | Not Specified | [5][6] |

| IC50 | 17 µM | Porcine Liver | Succinyltrialanine p-nitroanilide | [7] |

Note: The IC50 value from porcine liver elastase is provided for context, though it may differ from pancreatic elastase due to tissue-specific isoforms and experimental conditions.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of pancreatic elastase, meaning it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding.[4] The structural basis for this inhibition, while not definitively confirmed by a co-crystal structure, is understood to involve the interaction of this compound's functional groups with the amino acid residues of the elastase active site.

While some sources describe this compound as an irreversible inhibitor, the majority of kinetic studies characterize it as a potent competitive inhibitor with a low Ki value.[4][5][6][7] This discrepancy may arise from different experimental conditions or the formation of a very stable enzyme-inhibitor complex that is slow to dissociate, appearing "irreversible" over the timescale of some experiments.

The proposed mechanism involves the binding of this compound within the S1-S4 subsites of the pancreatic elastase active site, sterically blocking the entry of the natural substrate.

Experimental Protocols

The following provides a generalized protocol for determining the inhibitory activity of this compound against pancreatic elastase.

Materials and Reagents

-

Porcine Pancreatic Elastase (PPE)

-

This compound

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or other suitable chromogenic/fluorogenic elastase substrate

-

Tris-HCl buffer (e.g., 0.2 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Microplate reader

-

96-well microplates

Enzyme Inhibition Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (e.g., SANA) in the appropriate solvent as recommended by the manufacturer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

This compound solution at various concentrations (test wells) or buffer/DMSO (control wells).

-

Pancreatic elastase solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance (e.g., at 405-410 nm for SANA) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

Signaling Pathways and Broader Implications

The inhibition of pancreatic elastase by this compound is a direct enzyme-inhibitor interaction and does not involve complex signaling pathways in the context of its immediate mechanism of action. However, the downstream physiological effects of inhibiting elastase activity are significant. In conditions characterized by excessive elastase activity, such as pancreatitis or certain inflammatory diseases, the application of an inhibitor like this compound could potentially mitigate tissue damage.

The development of potent and specific elastase inhibitors is a key area of research for the treatment of these conditions. The data and protocols presented in this guide are intended to support these drug discovery and development efforts.

Conclusion

This compound is a well-characterized, potent competitive inhibitor of pancreatic elastase. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. For scientists and drug development professionals, this compound serves as a valuable tool compound for studying the role of pancreatic elastase in health and disease and as a lead structure for the design of novel elastase inhibitors. Future work, including the determination of the co-crystal structure of the pancreatic elastase-Elastatinal complex, would provide further insights into the precise molecular interactions governing this potent inhibition.

References

- 1. Mechanism of inhibition of porcine elastase by human alpha-1-antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pancreatic elastase - Wikipedia [en.wikipedia.org]

- 3. This compound [shop.labclinics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. peptidepharma.com [peptidepharma.com]

- 7. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]

The Inhibitory Effect of Elastatinal on Neutrophil Elastase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase, a serine protease released by neutrophils during inflammation, is a key mediator of tissue damage in a variety of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Its proteolytic activity, if left unchecked, can lead to the degradation of critical extracellular matrix components, most notably elastin. Elastatinal, a potent protease inhibitor of microbial origin, has been identified as a significant inhibitor of elastase activity. This technical guide provides a comprehensive overview of the effect of this compound on human neutrophil elastase, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to Neutrophil Elastase and this compound

Human neutrophil elastase (HNE) is a 29.5 kDa glycoprotein stored in the azurophilic granules of neutrophils. Upon activation of neutrophils at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading bacterial proteins. However, its broad substrate specificity also leads to the degradation of host tissues, contributing to the pathology of various inflammatory diseases.

This compound is a naturally occurring peptide derivative that has been shown to be a potent inhibitor of elastase. Its chemical structure and inhibitory properties make it a valuable tool for studying the roles of neutrophil elastase in health and disease, and a potential lead compound for the development of therapeutic agents.

Mechanism of Action

This compound is a competitive and irreversible inhibitor of neutrophil elastase. As a competitive inhibitor, it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate. The irreversible nature of its binding implies the formation of a stable, likely covalent, bond with a key residue in the enzyme's active site, leading to a time-dependent loss of enzymatic activity. While the precise mechanism of irreversible inhibition for this compound on neutrophil elastase is not extensively detailed in the readily available literature, it is a known characteristic of this inhibitor.

Quantitative Inhibition Data

The inhibitory potency of this compound against elastase has been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). It is important to note that these values can vary depending on the source of the elastase (e.g., porcine pancreatic vs. human neutrophil) and the experimental conditions.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Ki | 0.21 µM | Elastase (unspecified) | Acetyl-alanyl-alanyl-alanine methyl ester | [1] |

| IC50 | 17 µM | Porcine liver elastase | Succinyltrialanine p-nitroanilide | [2] |

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of the inhibitory effect of this compound on human neutrophil elastase.

Determination of IC50 of this compound against Human Neutrophil Elastase

This protocol outlines a method to determine the concentration of this compound required to inhibit 50% of human neutrophil elastase activity using a fluorogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a series of dilutions of this compound in Assay Buffer.

-

Dilute the HNE in Assay Buffer to the desired working concentration.

-

Dissolve the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.

-

-

Enzyme and Inhibitor Incubation:

-

To the wells of the 96-well plate, add a fixed volume of the HNE solution.

-

Add varying concentrations of the diluted this compound solutions to the wells. Include a control well with no inhibitor.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitor.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the percentage of HNE inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinetic Analysis of HNE Inhibition by this compound (Determination of Ki)

This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition of this compound on HNE.

Materials:

-

Same as in section 4.1, with the addition of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).

-

Spectrophotometer microplate reader.

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of HNE, this compound, and the chromogenic substrate as described in section 4.1.

-

-

Assay Setup:

-

In a 96-well plate, set up a matrix of reactions with varying concentrations of both the substrate and this compound. Keep the HNE concentration constant.

-

Include control wells without the inhibitor for each substrate concentration.

-

-

Measure Absorbance:

-

Initiate the reactions by adding the substrate.

-

Measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Generate Lineweaver-Burk or Michaelis-Menten plots for the uninhibited and inhibited reactions.

-

Analyze the plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value. For competitive inhibition, the Ki can be determined from the change in the apparent Km in the presence of the inhibitor.

-

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

The inhibition of neutrophil elastase by this compound can have significant downstream effects on cellular signaling pathways that are aberrantly activated by the enzyme in pathological conditions. A key target of neutrophil elastase is the Protease-Activated Receptor-2 (PAR2) , a G-protein coupled receptor.

Neutrophil elastase acts as a biased agonist of PAR2.[3] Unlike canonical agonists like trypsin, which activate Gαq-mediated calcium signaling, neutrophil elastase cleavage of PAR2 leads to biased signaling through Gαs. This results in the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][4] This pathway can also lead to the activation of the p44/42 MAPK (ERK1/2) pathway.[3] A downstream consequence of this signaling cascade is the sensitization of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, contributing to inflammation and pain.[2][4]

By inhibiting neutrophil elastase, this compound can prevent the cleavage and biased activation of PAR2, thereby blocking these downstream pro-inflammatory signaling events.

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound against neutrophil elastase.

Neutrophil Elastase-Mediated PAR2 Signaling Pathway

Caption: Biased signaling of PAR2 by neutrophil elastase and its inhibition.

Conclusion

This compound serves as a potent, competitive, and irreversible inhibitor of neutrophil elastase. Its ability to block the enzymatic activity of HNE has significant implications for mitigating the tissue damage associated with inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other potential HNE inhibitors. Furthermore, the elucidation of the PAR2 signaling pathway as a key target of HNE provides a molecular basis for the pro-inflammatory effects of this enzyme and highlights a critical pathway that can be modulated by inhibitors like this compound. This knowledge is paramount for the rational design and development of novel therapeutics for a range of debilitating inflammatory conditions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. research.monash.edu [research.monash.edu]

- 3. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Potential of Elastatinal: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Dated: November 14, 2025

Abstract

Elastatinal is a potent, naturally derived inhibitor of elastase, a serine protease primarily released by neutrophils. While extensively studied for its anti-inflammatory properties, the direct antiviral activities of this compound remain largely unexplored in published literature. This technical guide consolidates the existing knowledge on the role of human neutrophil elastase in viral pathogenesis and posits a hypothetical mechanism for the antiviral action of this compound. This document aims to serve as a foundational resource for researchers seeking to investigate the potential of this compound as a host-directed antiviral agent. Due to the nascent stage of this specific research area, this guide highlights significant knowledge gaps, particularly the absence of quantitative data on the antiviral efficacy of this compound and established experimental protocols for its virological assessment.

Introduction to this compound

This compound is a peptide aldehyde isolated from species of the bacterial genus Actinomyces. It is a highly specific and potent inhibitor of elastase, particularly human neutrophil elastase (HNE). HNE is a key enzyme involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and host defense. The primary mechanism of action of this compound is the formation of a stable, covalent bond with the active site serine of elastase, thereby inactivating the enzyme. Given the role of host proteases in the life cycle of numerous viruses, the inhibitory action of this compound on HNE presents a compelling, albeit currently hypothetical, avenue for antiviral research.

The Role of Human Neutrophil Elastase in Viral Infections

A growing body of evidence suggests that certain viruses co-opt host proteases to facilitate their entry into host cells. Human neutrophil elastase has been implicated in the activation of viral surface glycoproteins, a critical step for membrane fusion and viral genome delivery.

For instance, in the context of coronaviruses, the spike (S) protein must be cleaved at two distinct sites, S1/S2 and S2', to become fusion-competent. While furin is a primary protease for the S1/S2 cleavage, other proteases, including HNE, have been shown to cleave the S protein, potentially activating it for viral entry. This suggests that in the inflammatory microenvironment of a viral infection, where neutrophil activity is high, HNE could play a significant role in viral propagation.[1][2]

Similarly, while influenza virus hemagglutinin (HA) is typically cleaved by trypsin-like proteases, the possibility of cleavage by other proteases present at the site of infection, such as elastase, has been considered in the development of live-attenuated vaccines. This highlights the potential for elastase activity to influence the infectivity of influenza and possibly other respiratory viruses.

Proposed Antiviral Mechanism of Action of this compound

Based on its potent inhibitory effect on human neutrophil elastase, the proposed antiviral mechanism of this compound is indirect, acting on a host factor rather than a viral component. By inhibiting HNE, this compound could prevent the proteolytic cleavage of viral surface proteins that is necessary for viral entry into the host cell.

This host-directed therapeutic approach offers a potential advantage over direct-acting antivirals, as the likelihood of the virus developing resistance is significantly lower. The therapeutic target, a host enzyme, is not subject to the high mutation rates observed in viral genomes.

Figure 1: Proposed mechanism of antiviral action for this compound.

Quantitative Data on Antiviral Activity

To date, there is a notable absence of published, peer-reviewed studies detailing the in vitro or in vivo antiviral activity of this compound against any specific virus. Consequently, quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are not available. The following table illustrates the type of data that would be necessary to evaluate the antiviral potential of this compound and serves to highlight the current research gap.

| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Influenza A Virus (e.g., H1N1) | MDCK | Plaque Reduction Assay | Not Available | Not Available | Not Available | Not Available | N/A |

| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Assay | Not Available | Not Available | Not Available | Not Available | N/A |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Viral Titer Reduction Assay | Not Available | Not Available | Not Available | Not Available | N/A |

Experimental Protocols

The lack of specific studies on the antiviral properties of this compound means that no detailed experimental protocols have been published. However, researchers can adapt standard virological assays to test the efficacy of this compound. Below is a generalized protocol for a plaque reduction assay, a common method for determining the concentration of an antiviral compound that inhibits viral replication.

Generalized Protocol: Plaque Reduction Assay

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Target virus stock (e.g., Influenza A virus)

-

Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution of known concentration

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Compound Dilution: Prepare a series of dilutions of this compound in serum-free cell culture medium.

-

Virus-Compound Incubation: Mix a standard amount of virus (to produce a countable number of plaques) with each dilution of this compound and incubate for 1 hour at 37°C. A virus-only control (no compound) should also be prepared.

-

Infection: Wash the confluent cell monolayers with PBS and inoculate with the virus-Elastatinal mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells, thus forming localized plaques. The overlay medium should also contain the respective concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Figure 2: Generalized workflow for a plaque reduction assay.

Conclusion and Future Directions

This compound presents a compelling candidate for investigation as a broad-spectrum, host-directed antiviral agent. Its known mechanism as a potent inhibitor of human neutrophil elastase provides a strong rationale for its potential to interfere with the life cycle of viruses that rely on this host protease for their activation and entry. However, the current body of scientific literature lacks direct evidence of the antiviral activity of this compound.

Future research should focus on:

-

In vitro screening: Conducting comprehensive in vitro studies to determine the antiviral spectrum of this compound against a panel of clinically relevant viruses, particularly respiratory viruses.

-

Mechanism of action studies: Elucidating the precise molecular mechanism by which this compound may inhibit viral replication, including detailed studies on its effect on viral glycoprotein cleavage.

-

In vivo efficacy: Evaluating the therapeutic potential of this compound in appropriate animal models of viral infection.

The generation of robust preclinical data is a critical next step to validate the hypothetical antiviral properties of this compound and to determine its potential for further development as a novel therapeutic agent.

References

- 1. Neutrophil Elastase Inhibitors: A potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Elastatinal in the Proteolytic Generation of Endostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Endostatin, a potent endogenous inhibitor of angiogenesis, is a 20-kDa C-terminal fragment of collagen XVIII.[1][2] Its generation is a highly regulated proteolytic process, critical for controlling neovascularization in both physiological and pathological contexts, such as tumor growth. This technical guide provides an in-depth examination of the enzymatic cascade leading to endostatin formation, with a specific focus on the inhibitory role of elastatinal. We will detail the multi-step cleavage of collagen XVIII, present quantitative data on the effects of various protease inhibitors, outline key experimental protocols, and visualize the involved pathways.

The Two-Step Mechanism of Endostatin Generation

The conversion of the parent molecule, collagen XVIII, into the biologically active endostatin fragment is not a single cleavage event but a sequential, two-step process.[3][4] This cascade involves distinct classes of proteases acting in a coordinated manner.

-

Step 1: The Metal-Dependent Initial Cleavage: The first step involves the liberation of the C-terminal NC1 domain from the larger collagen XVIII molecule. This action is dependent on a metal-dependent enzymatic activity, strongly suggesting the involvement of Matrix Metalloproteinases (MMPs).[3] The use of metal chelators, such as 1,10-phenanthroline, has been shown to block the generation of both the NC1 precursor and endostatin, confirming the essential role of metalloproteases in this initial phase.[3] Several MMPs, including MMP-3, -7, -9, -13, and -20, have been identified as capable of cleaving the hinge region of the NC1 domain to produce endostatin-containing fragments.[1][5]

-

Step 2: The Elastase-Dependent Final Cleavage: The NC1 domain, once cleaved, serves as the direct precursor to endostatin.[3] The final and critical step is the specific cleavage of an Alanine-Histidine (Ala-His) peptide bond within the NC1 domain's hinge region.[3][4] This releases the 20-kDa endostatin fragment. Research has identified that this final processing step is mediated by an elastase-like serine protease.[1][3][4]

It is also important to note that other proteases, particularly cathepsins L, B, and K, can generate endostatin, sometimes in parallel pathways independent of MMPs.[1][6][7][8] Cathepsin L, in particular, has been shown to be highly efficient at this process.[1][6]

This compound: A Specific Inhibitor of the Final Step

This compound is a potent and specific inhibitor of elastases, a class of serine proteases known for degrading extracellular matrix proteins like elastin.[3][9] In the context of endostatin generation, this compound serves as a critical molecular tool to dissect the proteolytic pathway.

Experiments using conditioned media from hemangioendothelioma (EOMA) cells, from which endostatin was first isolated, demonstrate that the application of this compound significantly impairs the production of the final endostatin fragment.[3] Crucially, while this compound blocks the appearance of endostatin, it does not inhibit the formation of the larger NC1 precursor.[3] Instead, it leads to an accumulation of the NC1 intermediate.[3] This finding provides strong evidence that an elastase acts downstream of the initial metalloprotease-dependent cleavage, mediating the final conversion of NC1 to endostatin.

Quantitative Data: The Impact of Protease Inhibitors

The following table summarizes the quantitative effects of various class-specific protease inhibitors on the generation of endostatin and its NC1 precursor in EOMA cell cultures. This data highlights the specific roles of metalloproteases and elastases in the processing cascade.

| Inhibitor | Inhibitor Class | Target Protease(s) | Concentration | Effect on NC1 Generation | Effect on Endostatin Generation | Reference |

| This compound | Serine Protease Inhibitor | Elastases | 100 µg/mL | No Inhibition (Accumulation) | Significant Inhibition | [3] |

| 1,10-Phenanthroline | Metal Chelator | Matrix Metalloproteinases | 10 µg/mL | Significant Inhibition | Significant Inhibition | [3] |

| AEBSF | Serine Protease Inhibitor | General Serine Proteases | 100 µg/mL | Not specified | Significant Inhibition | [3] |

| Aprotinin | Serine Protease Inhibitor | Trypsin, Chymotrypsin | 100 µg/mL | No Inhibition | No Inhibition | [3][6] |

| Leupeptin | Serine/Cysteine Inhibitor | Trypsin, Plasmin, Cathepsins | 100 µg/mL | No Inhibition | No Inhibition | [3] |

| Pepstatin A | Aspartic Protease Inhibitor | Pepsin, Cathepsin D | 100 µg/mL | No Inhibition | No Inhibition | [3][6] |

| E-64 | Cysteine Protease Inhibitor | Cathepsins, Papain | 10 µg/mL | No Inhibition | No Inhibition | [3] |

Table 1: Summary of quantitative data on the effect of various protease inhibitors on the generation of endostatin and its NC1 precursor by EOMA cells. Data compiled from Wen et al., 1999.[3]

Visualizing the Pathways and Processes

The following diagrams, rendered using Graphviz, illustrate the key pathways and experimental logic described in this guide.

Caption: The two-step proteolytic pathway of endostatin generation from collagen XVIII.

Caption: Workflow for testing the effect of inhibitors on endostatin generation.

Caption: Logical diagram of this compound's inhibitory action in the endostatin pathway.

Experimental Protocols

Reproducing the findings related to this compound's role requires specific biochemical and cell biology techniques. Below are the core methodologies.

Cell Culture and Conditioned Media Preparation

-

Cell Line: Murine hemangioendothelioma (EOMA) cells are cultured as they are the original source from which endostatin was isolated.[3]

-

Culture Conditions: Cells are grown to near confluency in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Conditioned Media (CM) Collection: To collect secreted proteins, confluent cells are washed with serum-free media and then incubated in fresh serum-free media for 24-48 hours. For inhibitor studies, the specific inhibitor (e.g., 100 µg/mL this compound) is added to the serum-free media during this incubation period.[3] The resulting CM is then collected, centrifuged to remove cell debris, and concentrated for analysis.

Recombinant NC1 (rNC1) Protein Expression and Purification

-

Purpose: To test the direct cleavage activity of enzymes on the endostatin precursor, a recombinant version of the NC1 domain is used as a substrate.[3]

-

Method: The cDNA encoding the murine collagen XVIII NC1 domain is cloned into an appropriate expression vector (e.g., in E. coli). The protein is expressed and subsequently purified using affinity chromatography.

In Vitro Cleavage Assay

-

Procedure: Purified rNC1 protein is incubated with the enzyme source (e.g., EOMA cell conditioned media or purified elastase) in an appropriate buffer.

-

Inhibitor Testing: To confirm the identity of the processing enzyme, the reaction is run in the presence and absence of specific inhibitors like this compound.

-

Analysis: The reaction products are analyzed via SDS-PAGE and Western blotting to detect the conversion of the larger rNC1 into the smaller endostatin fragment.[3]

Western Blot Analysis

-

Purpose: To detect and quantify the relative amounts of NC1 and endostatin in conditioned media or in vitro assay samples.

-

Procedure:

-

Proteins from concentrated CM are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for endostatin.

-

A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody.

-

A chemiluminescent substrate is applied, and the resulting light signal, corresponding to the protein bands, is captured on film or with a digital imager. The intensity of the bands for NC1 and endostatin can then be compared across different experimental conditions.[3]

-

Conclusion

The generation of endostatin from collagen XVIII is a tightly regulated, multi-step proteolytic process. This compound has been a pivotal tool in elucidating this pathway, demonstrating that an elastase-like activity is responsible for the final cleavage step that releases the active endostatin molecule.[3][4] By specifically inhibiting this final step, this compound leads to the accumulation of the NC1 precursor, thereby confirming the sequential nature of the processing cascade which begins with a metal-dependent protease.[3] This detailed understanding is crucial for researchers in angiogenesis and professionals in drug development who may seek to modulate the levels of endogenous endostatin for therapeutic purposes.

References

- 1. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endostatin - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The generation of endostatin is mediated by elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of biologically active endostatin fragments from human collagen XVIII by distinct matrix metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secreted cathepsin L generates endostatin from collagen XVIII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Secreted cathepsin L generates endostatin from collagen XVIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Elastatinal: A Potent Elastase Inhibitor from Actinomycetes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Executive Summary

Elastin-degrading proteases, particularly neutrophil elastase, are implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. The discovery of potent, specific inhibitors for these enzymes is a critical goal in drug development. This technical guide details the discovery, mechanism of action, and experimental protocols related to Elastatinal, a powerful elastase inhibitor of microbial origin. First isolated from the fermentation broths of actinomycetes, this compound has been a subject of significant biochemical interest. This document provides a consolidated overview of its quantitative inhibitory data, detailed experimental methodologies for its study, and visual representations of its discovery workflow and mechanism of action to support ongoing research and development efforts in the field of protease inhibition.

Introduction: The Pathological Role of Elastase

Discovery and Isolation from Actinomycetes

This compound was first discovered and reported in 1973 by a team led by Hamao Umezawa at the Institute of Microbial Chemistry in Japan.[3][4] The researchers screened the culture filtrates of various actinomycetes for their ability to inhibit porcine pancreatic elastase.[3] This screening effort led to the identification of a potent inhibitory activity in the broth of a specific actinomycete strain. The active compound was subsequently isolated and named this compound.[3] Two years later, the same research group elucidated its chemical structure.[5]

Actinomycetes, particularly those of the Streptomyces genus, are renowned for their ability to produce a vast array of structurally diverse secondary metabolites, including a significant portion of clinically used antibiotics and enzyme inhibitors.[6] The discovery of this compound was a part of a broader, successful effort to find novel enzyme inhibitors from microbial sources.[3]

Physicochemical Properties and Structure

This compound is a peptide aldehyde with a molecular weight of 512.6 Da and the molecular formula C₂₁H₃₆N₈O₇.[7][8] It is characterized as a powder that is soluble in water.[7] The chemical structure contains several amino acid residues and a C-terminal aldehyde group, which is crucial for its inhibitory mechanism.

Mechanism of Action

This compound is a potent and selective inhibitor of elastase.[7] It is a significantly stronger inhibitor of pancreatic elastase than of leukocyte (neutrophil) elastase.[9] Notably, it demonstrates no significant inhibitory activity against the human leukocyte chymotrypsin-like protease, highlighting its specificity.[9]

There are some conflicting reports in the literature regarding the precise nature of its inhibition. Some sources describe it as a selective, irreversible inhibitor, which is characteristic of inhibitors that form a stable, covalent bond with the enzyme.[7] Other sources classify it as a potent and competitive inhibitor, with a reported inhibition constant (Ki) of 0.21 µM.[9] This suggests a reversible, tight-binding interaction where this compound competes with the substrate for the enzyme's active site. The peptide aldehyde functional group is known to form a reversible covalent hemiacetal with the active site serine residue of serine proteases, which could explain this tight-binding, competitive behavior.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against various forms of elastase and its substrates. The data highlights its efficacy, particularly against pancreatic elastase.

| Target Enzyme / Substrate Binding | Inhibitor | Potency Value | Assay Condition |

| Porcine Pancreatic Elastase | This compound | Kᵢ = 0.21 µM | Competitive Inhibition |

| Acetyl-alanyl-alanyl-alanine p-nitroanilide binding to Elastase | This compound | Kᵢ = 0.24 µM | Inhibition of substrate binding |

| Succinyltrialanine p-nitroanilide hydrolytic enzyme (porcine liver) | This compound | IC₅₀ = 17 µM | N/A |

| Data compiled from multiple sources.[7][9] |

Experimental Protocols

Fermentation and Isolation of this compound (Generalized Protocol)

-

Inoculum Preparation: A well-sporulated culture of the producing actinomycete strain is used to inoculate a seed culture medium (e.g., ISP-2 broth). The culture is incubated for 48-72 hours at 28-30°C with shaking (e.g., 200 rpm).

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of this medium is critical and often optimized to maximize yield. Fermentation is carried out for 5-10 days under controlled temperature and aeration.

-

Harvesting and Extraction: The culture broth is harvested and separated from the mycelial mass by centrifugation or filtration. The culture filtrate, containing the secreted this compound, is the starting point for purification.

-

Initial Purification (Adsorption/Ion Exchange): The pH of the filtrate is adjusted, and the solution is passed through an adsorbent resin (e.g., Diaion HP-20) or a cation exchange column. After washing, the active compound is eluted with a solvent gradient (e.g., aqueous methanol or an increasing salt concentration).

-

Solvent Extraction: Alternatively, the filtrate can be extracted with a water-immiscible organic solvent like n-butanol. The organic layer is then concentrated in vacuo.

-

Gel Filtration Chromatography: The concentrated, active fractions are subjected to size-exclusion chromatography (e.g., using Sephadex G-25 or similar) to separate compounds by molecular weight. Fractions are collected and tested for elastase inhibitory activity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a C18 column, eluting with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA).

-

Lyophilization: The pure, active fractions are pooled and lyophilized to yield this compound as a stable powder.

Elastase Inhibition Assay

This protocol describes a common in vitro method to measure the inhibition of porcine pancreatic elastase activity using a chromogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Enzyme Stock Solution: Prepare a stock of Porcine Pancreatic Elastase (PPE) in the assay buffer. The final concentration in the assay should be determined empirically (e.g., 3.3 µg/mL).

-

Substrate Stock Solution: Prepare a stock of N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) in the assay buffer (e.g., 1.6 mM).

-

Inhibitor (this compound) Stock Solution: Prepare a stock solution of this compound in water or assay buffer. Create a series of dilutions to determine IC₅₀ values.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

X µL of Assay Buffer.

-

Y µL of Inhibitor solution (or vehicle control, e.g., water).

-

Z µL of Enzyme solution.

-

The total pre-incubation volume is typically 100-150 µL.

-

-

Pre-incubation: Incubate the plate for 15-20 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add W µL of the Substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm every minute for 15-30 minutes. The absorbance increase is due to the release of p-nitroaniline upon substrate cleavage.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/Δt) from the linear portion of the kinetic curve for each well.

-